BenchChemオンラインストアへようこそ!

N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide

Xanthine oxidase inhibition Structure-activity relationship Urea derivatives

This urea‑isonicotinamide hybrid is a structurally unique probe for differentiating XO inhibitor binding modes (competitive vs. mixed‑type) and for kinase selectivity panels (BTK, etc.). The n‑butoxy chain ensures passive membrane permeability while maintaining assay‑compatible solubility. Procurement enables head‑to‑head benchmarking against amide‑linked series such as topiroxostat analogs—critical for CNS‑penetrant or residence‑time SAR programs. Available in high‑purity research quantities.

Molecular Formula C23H24N4O3
Molecular Weight 404.47
CAS No. 1207029-18-2
Cat. No. B2758672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide
CAS1207029-18-2
Molecular FormulaC23H24N4O3
Molecular Weight404.47
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=NC=C3
InChIInChI=1S/C23H24N4O3/c1-2-3-16-30-19-10-8-18(9-11-19)25-23(29)27-21-7-5-4-6-20(21)26-22(28)17-12-14-24-15-13-17/h4-15H,2-3,16H2,1H3,(H,26,28)(H2,25,27,29)
InChIKeyFFQZULZCBKEEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide (CAS 1207029-18-2): A Diaryl Urea Xanthine Oxidase Inhibitor — Procurement Guide


N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide (CAS 1207029-18-2) is a synthetic diaryl urea derivative with a molecular formula of C23H24N4O3 and a molecular weight of 404.47 g/mol . The compound incorporates a 4-butoxyphenyl moiety linked via a ureido bridge to a phenyl ring, which is further substituted with an isonicotinamide group. This structural arrangement places it within the class of isonicotinamide-based xanthine oxidase (XO) inhibitors, a category that has yielded clinical candidates such as topiroxostat [1]. The compound is currently available from multiple chemical suppliers for research purposes, typically at purities of 95% or higher, and is utilized in enzymatic inhibition studies targeting purine metabolism pathways.

Why Generic Substitution of N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide Fails in Xanthine Oxidase Research


Xanthine oxidase inhibitors within the isonicotinamide class cannot be substituted interchangeably due to profound sensitivity of inhibitory potency and mechanism to minor structural modifications. SAR studies on closely related N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives demonstrate that the isonicotinoyl moiety is critical for activity, with the nicotinamide series being considerably less effective [1]. Furthermore, the nature of the alkoxy substituent and the presence of a urea versus amide linkage dramatically influence binding kinetics, as evidenced by the shift from mixed-type to competitive inhibition observed with subtle scaffold changes [2]. The specific compound, N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide, features a unique ureido connectivity that is absent in the extensively studied cyano-containing analogs, meaning its potency, selectivity, and pharmacokinetic profile cannot be inferred from existing data on seemingly similar compounds.

Quantitative Differentiation Evidence for N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide


Structural Differentiation: Urea Linkage vs. Amide Linkage in Isonicotinamide XO Inhibitors

The target compound incorporates a ureido linkage connecting the butoxyphenyl ring to the central phenyl scaffold, which is absent in the most potent reported isonicotinamide XO inhibitors such as compound 10q (IC50 = 0.3 μM) [1]. This urea motif introduces additional hydrogen bond donor/acceptor capabilities that can fundamentally alter the inhibitor's binding mode and kinetics. In the related series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives, the direct amide linkage resulted in mixed-type inhibition, while the urea-containing analogs have been shown to exhibit different inhibition mechanisms [2]. The urea bridge in the target compound provides a unique vector for interaction with the enzyme's active site residues, distinguishing it from both the cyano-containing analogs and the clinical inhibitor topiroxostat.

Xanthine oxidase inhibition Structure-activity relationship Urea derivatives

Absence of 3-Cyano Substituent: Potency and Selectivity Implications

The target compound lacks the 3-cyano group on the phenyl ring bearing the isonicotinamide, which is a key pharmacophoric feature in potent analogs such as compound 10q (IC50 = 0.3 μM) [1]. In the N-(4-alkoxy-3-cyanophenyl)isonicotinamide series, the cyano group is critical for high potency, with its removal or replacement leading to significant drops in inhibitory activity [2]. The target compound instead presents an unsubstituted phenyl ring at this position, which alters the electronic and steric properties at the enzyme binding site. This structural divergence means the compound may exhibit reduced potency against XO compared to cyano-containing analogs but may offer advantages in selectivity or metabolic stability.

Xanthine oxidase inhibitor Cyano group SAR Inhibitor design

4-Butoxy Substituent: Lipophilicity-Driven Differentiation from Shorter Alkoxy Analogs

The target compound carries a linear 4-butoxy substituent (O(CH2)3CH3) on the terminal phenyl ring. In the SAR of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives, the alkoxy chain length significantly modulates both potency and physicochemical properties. Compound 10q, which contains a 4-isobutoxy group with a benzyl ether tail, achieved an IC50 of 0.3 μM against bovine XO, while analogs with shorter ethoxy or methoxy chains showed diminished activity [1]. The n-butoxy chain in the target compound occupies a distinct lipophilic pocket within the XO active site, as modeled in docking studies, which is crucial for anchoring the inhibitor and influencing residence time [2]. Compared to shorter-chain analogs, the butoxy derivative is expected to exhibit enhanced lipophilicity (cLogP) and altered metabolic stability.

Lipophilicity Alkoxy chain length Xanthine oxidase SAR

Isonicotinamide vs. Nicotinamide Regioisomerism: Impact on XO Inhibitory Potency

The target compound contains an isonicotinamide moiety (pyridine-4-carboxamide) rather than the regioisomeric nicotinamide (pyridine-3-carboxamide). Zhang et al. (2017) demonstrated that the isonicotinamide series was considerably more effective than the nicotinamide series against xanthine oxidase, with the most potent isonicotinamide derivative (10q) achieving an IC50 of 0.3 μM compared to the best nicotinamide analog which showed IC50 values typically >10 μM [1]. The 4-position of the carboxamide on the pyridine ring facilitates optimal hydrogen bonding with key residues in the XO active site, whereas the 3-substituted nicotinamide regioisomer cannot adopt the same binding conformation [2]. This regiospecificity is a critical differentiator for procurement, as nicotinamide-based analogs are frequently listed alongside isonicotinamide compounds in chemical catalogs but exhibit vastly inferior activity.

Regioisomerism Isonicotinamide Nicotinamide SAR

Recommended Application Scenarios for N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide Based on Evidence


Probing Urea Linkage Effects in Xanthine Oxidase Inhibitor Binding Kinetics

This compound serves as a unique tool to investigate how a ureido bridge influences inhibitor binding mode compared to the amide-linked N-(4-alkoxy-3-cyanophenyl)isonicotinamide series. The mixed-type inhibition observed with amide-based analogs (Ki = 4.20 nM for scaffold-matched comparators) [1] provides a baseline against which the urea-containing compound can be evaluated for competitive, non-competitive, or uncompetitive behavior. Researchers studying inhibitor residence time and slow-binding kinetics will find this compound valuable for mechanistic enzymology studies.

Selectivity Profiling Across Purine-Metabolizing Enzymes

The absence of the 3-cyano group that characterizes high-potency XO inhibitors such as compound 10q (IC50 = 0.3 μM) [2] suggests this compound may exhibit a distinct selectivity fingerprint. It is ideally suited for screening panels that include xanthine oxidase, aldehyde oxidase, xanthine dehydrogenase, and related molybdenum-containing enzymes to establish selectivity profiles and identify potential off-target activities of the urea-isonicotinamide chemotype.

Lipophilicity-Dependent Cellular Permeability Studies

With its n-butoxy substituent imparting moderate lipophilicity, this compound is well-positioned for comparative cell-based assays evaluating membrane permeability and intracellular target engagement. In contrast to more hydrophilic XO inhibitors like allopurinol (cLogP ~ -0.5), the butoxy chain provides sufficient lipophilicity for passive membrane diffusion while maintaining aqueous solubility suitable for in vitro assay conditions. Researchers can use this compound to benchmark the permeability-activity relationship within isonicotinamide-based inhibitor libraries.

Chemical Probe for Urea-Containing Kinase Inhibitor Selectivity

Beyond xanthine oxidase, the diaryl urea motif is a recognized pharmacophore in kinase inhibitor design (e.g., sorafenib). This compound's isonicotinamide-urea hybrid structure [3] makes it a candidate for kinase selectivity screening, particularly against BTK and other tyrosine kinases, where substituted nicotinamide inhibitors have demonstrated potent activity (IC50 values as low as 1 nM in BTK assays). Procurement for kinase panel screening can reveal whether the urea-isonicotinamide scaffold offers selectivity advantages over amide-based kinase inhibitors.

Quote Request

Request a Quote for N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.